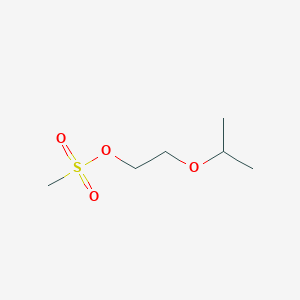
2,6-Difluoro-3-nitroaniline
Overview
Description
2,6-Difluoro-3-nitroaniline is a chemical compound with the linear formula C6H4F2N2O2 . It is used in early discovery research as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string FC1=C(N)C(F)=CC=C1N+=O . The InChI code is 1S/C6H4F2N2O2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H,9H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 174.11 . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications
Biochemical Photoprobes
2,6-Difluoro-4-nitrophenyl ethers, closely related to 2,6-Difluoro-3-nitroaniline, are significant in developing improved biochemical photoprobes. These compounds are particularly useful in photoaffinity labeling reagents for proteins due to their photoreactivity with nucleophiles and the ability to detect labeled fragments using simple NMR methods (Casado et al., 1995).
Nitroso-Compound Synthesis
2,6-Difluoroaniline can be oxidized to corresponding nitroso-compounds using peroxybenzoic acid. This process is instrumental in synthesizing various nitroso-compounds, which have broad applications in chemical synthesis (Nunno et al., 1970).
Catalytic Reduction Studies
Studies on the catalytic reduction of 2-nitroaniline, a compound similar to this compound, highlight its transformation into less toxic products. This reduction process, often employing silica-supported gold nanoparticles, is significant in environmental science and pollution research (Naseem et al., 2017).
Molecular Structure Analysis
Research on the crystal structure of 2,6-dichloro-4-nitroaniline, a compound structurally similar to this compound, provides insights into the arrangement and bonding in such molecules. This information is crucial in understanding the chemical and physical properties of these compounds (Hughes & Trotter, 1971).
Luminescent Sensor Development
The development of luminescent metal-organic frameworks for detecting 2,6-Dichloro-4-nitroaniline (DCN) highlights its application in environmental sensing. This research is significant for rapid and convenient detection of DCN, a broad-spectrum pesticide, using advanced luminescent sensors (Zhang et al., 2023).
Environmental Biodegradation
Studies on the biodegradation of 2-chloro-4-nitroaniline, structurally similar to this compound, demonstrate its degradation by specific bacterial strains. This research contributes to environmental science, particularly in understanding the biodegradation pathways of nitroaniline compounds (Khan et al., 2013).
Safety and Hazards
2,6-Difluoro-3-nitroaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
2,6-difluoro-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPVREQNMNPOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617735 | |
| Record name | 2,6-Difluoro-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25892-09-5 | |
| Record name | 2,6-Difluoro-3-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25892-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Iodobenzo[d][1,3]dioxole](/img/structure/B1591886.png)







